Cas no 1050478-04-0 (Methyl 2-amino-2-(4-bromophenyl)propanoate)

Methyl 2-amino-2-(4-bromophenyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-amino-2-(4-bromophenyl)propanoate
- methyl2-amino-2-(4-bromophenyl)propanoate
- Benzeneacetic acid, α-amino-4-bromo-α-methyl-, methyl ester
- Methyl 2-amino-2-(4-bromophenyl)propanoate
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- Inchi: 1S/C10H12BrNO2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,12H2,1-2H3
- InChI Key: GVABMAUOGKWCBF-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(C(=O)OC)(C)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 214
- XLogP3: 1.8
- Topological Polar Surface Area: 52.3
Methyl 2-amino-2-(4-bromophenyl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-79316-0.1g |
methyl 2-amino-2-(4-bromophenyl)propanoate |
1050478-04-0 | 95% | 0.1g |
$553.0 | 2024-05-22 | |
Enamine | EN300-79316-1.0g |
methyl 2-amino-2-(4-bromophenyl)propanoate |
1050478-04-0 | 95% | 1.0g |
$628.0 | 2024-05-22 | |
Enamine | EN300-79316-2.5g |
methyl 2-amino-2-(4-bromophenyl)propanoate |
1050478-04-0 | 95% | 2.5g |
$1230.0 | 2024-05-22 | |
Enamine | EN300-79316-0.05g |
methyl 2-amino-2-(4-bromophenyl)propanoate |
1050478-04-0 | 95% | 0.05g |
$528.0 | 2024-05-22 | |
Enamine | EN300-79316-0.25g |
methyl 2-amino-2-(4-bromophenyl)propanoate |
1050478-04-0 | 95% | 0.25g |
$579.0 | 2024-05-22 | |
Enamine | EN300-79316-10.0g |
methyl 2-amino-2-(4-bromophenyl)propanoate |
1050478-04-0 | 95% | 10.0g |
$2701.0 | 2024-05-22 | |
Enamine | EN300-79316-0.5g |
methyl 2-amino-2-(4-bromophenyl)propanoate |
1050478-04-0 | 95% | 0.5g |
$603.0 | 2024-05-22 | |
Enamine | EN300-79316-5.0g |
methyl 2-amino-2-(4-bromophenyl)propanoate |
1050478-04-0 | 95% | 5.0g |
$1821.0 | 2024-05-22 |
Methyl 2-amino-2-(4-bromophenyl)propanoate Related Literature
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
Additional information on Methyl 2-amino-2-(4-bromophenyl)propanoate
Methyl 2-amino-2-(4-bromophenyl)propanoate (CAS No. 1050478-04-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-amino-2-(4-bromophenyl)propanoate, identified by its CAS number 1050478-04-0, is a significant compound in the realm of pharmaceutical chemistry. This molecule, featuring a combination of amino and carboxylate functional groups along with a brominated aromatic ring, has garnered attention for its versatile applications in drug development and synthetic chemistry.
The structural attributes of Methyl 2-amino-2-(4-bromophenyl)propanoate make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of the amino group allows for further functionalization via reductive amination, Schiff base formation, or as a precursor in peptidomimetic chemistry. Concurrently, the ester functionality provides a handle for hydrolysis or transesterification reactions, enabling the construction of more complex molecular architectures.
In recent years, there has been growing interest in leveraging this compound for the development of novel therapeutic agents. For instance, researchers have explored its utility in creating kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The bromophenyl moiety, in particular, serves as a critical pharmacophore that can modulate binding affinity and selectivity through interactions with biological targets.
One notable application of Methyl 2-amino-2-(4-bromophenyl)propanoate is in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are often implicated in various pathological conditions, making them attractive drug targets. The bromine atom on the phenyl ring can be readily engaged in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the integration of diverse structural motifs into potential drug candidates.
Advances in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have demonstrated that derivatives of Methyl 2-amino-2-(4-bromophenyl)propanoate can effectively interact with specific pockets on enzymes and receptors. This has enabled medicinal chemists to design molecules with optimized pharmacokinetic properties and reduced off-target effects.
The role of this compound extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly utilizing Methyl 2-amino-2-(4-bromophenyl)propanoate as a building block for large-scale synthesis of active pharmaceutical ingredients (APIs). Its robust chemical properties ensure high yields and purity during multi-step synthetic routes, making it an indispensable tool in modern drug manufacturing.
Future directions in the study of Methyl 2-amino-2-(4-bromophenyl)propanoate may involve exploring its role in green chemistry initiatives. By optimizing synthetic pathways to minimize waste and energy consumption, researchers can align with sustainable practices while maintaining the high standards required for pharmaceutical applications. Additionally, investigating its potential in combination therapies could uncover novel therapeutic strategies that leverage synergistic effects between different bioactive molecules.
In conclusion, Methyl 2-amino-2-(4-bromophenyl)propanoate (CAS No. 1050478-04-0) represents a cornerstone compound in contemporary pharmaceutical synthesis. Its unique structural features and reactivity profile enable its use across a broad spectrum of applications, from academic research to industrial-scale drug production. As our understanding of molecular interactions continues to evolve, this compound is poised to play an even more significant role in the development of next-generation therapeutics.
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